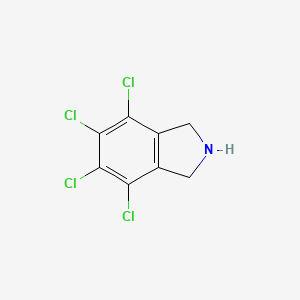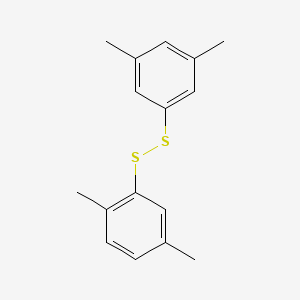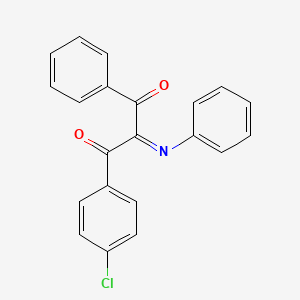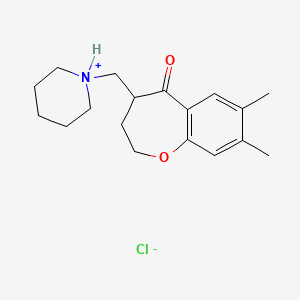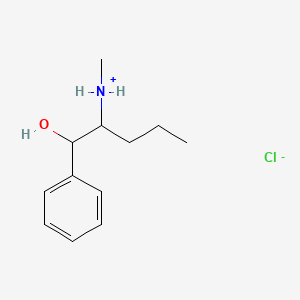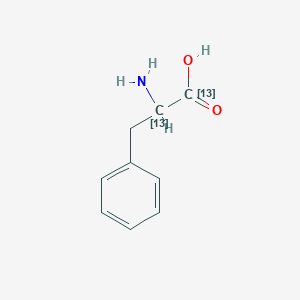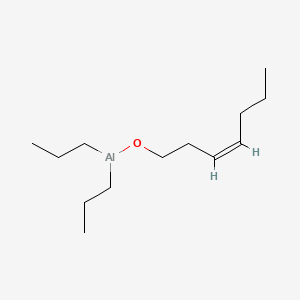
Aluminum, ((3Z)-3-hepten-1-olato)dipropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, ((3Z)-3-hepten-1-olato)dipropyl- is a complex organoaluminum compound. Organoaluminum compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound features a hepten-1-olato ligand, which is a derivative of heptene, and dipropyl groups attached to the aluminum center. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
The synthesis of Aluminum, ((3Z)-3-hepten-1-olato)dipropyl- typically involves the reaction of aluminum alkyls with hepten-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity. The reaction conditions often include an inert atmosphere to prevent oxidation and the use of solvents to facilitate the reaction.
化学反応の分析
Aluminum, ((3Z)-3-hepten-1-olato)dipropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The hepten-1-olato ligand can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Aluminum, ((3Z)-3-hepten-1-olato)dipropyl- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
作用機序
The mechanism of action of Aluminum, ((3Z)-3-hepten-1-olato)dipropyl- involves its interaction with molecular targets through its aluminum center and ligands. The compound can form complexes with various substrates, facilitating catalytic reactions. The molecular pathways involved include coordination with substrates and activation of chemical bonds, leading to the desired chemical transformations.
類似化合物との比較
Similar compounds to Aluminum, ((3Z)-3-hepten-1-olato)dipropyl- include other organoaluminum compounds such as:
- Aluminum triethyl
- Aluminum trimethyl
- Aluminum isopropoxide Compared to these compounds, Aluminum, ((3Z)-3-hepten-1-olato)dipropyl- is unique due to its specific ligand structure, which imparts distinct reactivity and properties. The hepten-1-olato ligand provides unique steric and electronic effects, making this compound particularly useful in certain catalytic and synthetic applications.
特性
CAS番号 |
68892-21-7 |
|---|---|
分子式 |
C13H27AlO |
分子量 |
226.33 g/mol |
IUPAC名 |
[(Z)-hept-3-enoxy]-dipropylalumane |
InChI |
InChI=1S/C7H13O.2C3H7.Al/c1-2-3-4-5-6-7-8;2*1-3-2;/h4-5H,2-3,6-7H2,1H3;2*1,3H2,2H3;/q-1;;;+1/b5-4-;;; |
InChIキー |
DJOIUHFBEYDHAN-OAWHIZORSA-N |
異性体SMILES |
CCC/C=C\CCO[Al](CCC)CCC |
正規SMILES |
CCCC=CCCO[Al](CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13784200.png)

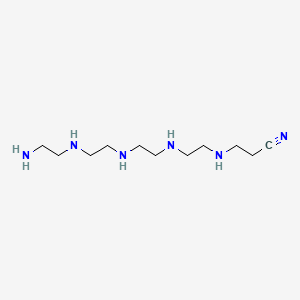
![3-Amino-3-[2-(3-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13784219.png)
